![molecular formula C13H16N2OS2 B2605564 N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 942002-47-3](/img/structure/B2605564.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide” were not found, similar benzothiazole derivatives have been synthesized in various studies. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Aplicaciones Científicas De Investigación
Importance in Medicinal Chemistry
Benzothiazole derivatives are crucial in medicinal chemistry, exhibiting a wide range of pharmacological activities such as antiviral, antimicrobial, anti-inflammatory, antidiabetic, anti-tumor, and anticancer properties. Their unique structural features contribute to these diverse activities, making benzothiazoles a rapidly developing area in drug discovery. The substitution patterns on the benzothiazole scaffold, particularly at the C-2 carbon atom and C-6 positions, are critical for biological activities, suggesting potential research applications for compounds like "N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide" in exploring novel therapeutic agents (Bhat & Belagali, 2020).
Therapeutic Potential
The therapeutic potential of benzothiazole derivatives, covering a spectrum from antimicrobial to anticancer activities, underscores the importance of this scaffold in developing new treatments. Benzothiazole compounds, including derivatives like "this compound," are under investigation for their potential as chemotherapeutic agents, with several molecules containing the benzothiazole ring system in clinical use for treating diseases/disorders. This highlights the scaffold's versatility and potential in the area of drug discovery, particularly in cancer research (Kamal, Hussaini, & Malik, 2015).
Synthetic Utilities and Biological Importance
Synthetic methodologies for benzothiazole and related compounds are essential for exploring their biological applications, including anticancer and antimicrobial activities. These methodologies allow for the development of compounds with varied pharmacological properties, indicating the potential for "this compound" in contributing to new therapeutic agents and understanding biological mechanisms (Ibrahim, 2011).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide may also target the same or similar biological pathways.
Mode of Action
tuberculosis . This suggests that this compound may interact with its targets to inhibit their function, leading to the suppression of the growth of the pathogen.
Biochemical Pathways
tuberculosis , suggesting that this compound may affect the biochemical pathways involved in the growth and survival of this pathogen.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s benzothiazole ring structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity to target biomolecules. For instance, it has been observed to interact with enzymes such as cyclooxygenase (COX) through hydrogen bonding interactions with key amino acid residues . These interactions can modulate the enzyme’s activity, leading to potential therapeutic effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell proliferation and apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on target enzymes, such as the active site of COX, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, leading to reduced production of pro-inflammatory mediators. Additionally, the compound can modulate transcription factors, resulting in altered gene expression and subsequent changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity Degradation products may form over time, potentially affecting its efficacy and safety
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-5-12(16)15-13-14-10-7-6-9(17-2)8-11(10)18-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQNIDYLNSNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2605481.png)
![3-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2605483.png)
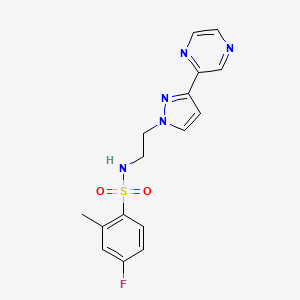
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2605488.png)
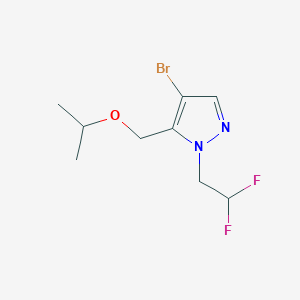
![2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2605494.png)
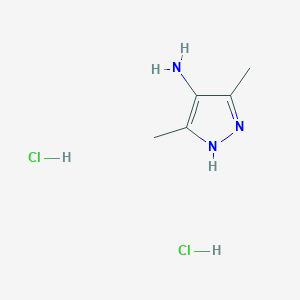
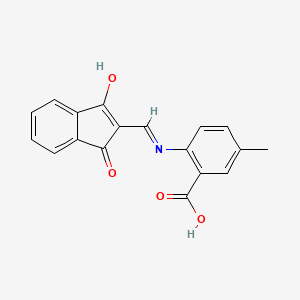
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)

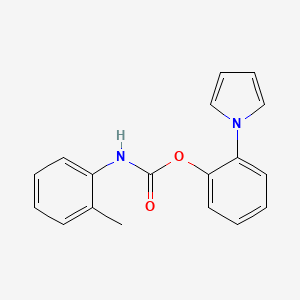
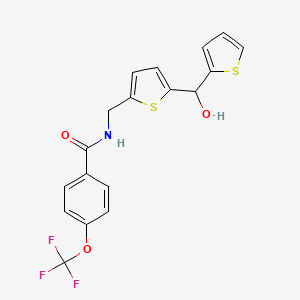
![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide](/img/structure/B2605503.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2605504.png)